2-Chloro-3,4-dihydroxybenzaldehyde
Overview
Description
2-Chloro-3,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO3 . It has a molecular weight of 172.57 g/mol . This compound is used in chemical synthesis .
Synthesis Analysis
The synthesis of 2-Chloro-3,4-dihydroxybenzaldehyde involves various parameters such as temperature, pH, solvent type (e.g., water or ethanol), and the presence of acid catalysts . It has been used in the preparation of cyclic compounds by reacting with 1,2-diaminocyclohexane to form 2-(2’-chloroethyl)cyclohexanone .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,4-dihydroxybenzaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H
. Chemical Reactions Analysis
2-Chloro-3,4-dihydroxybenzaldehyde is an electrophilic aldehyde that undergoes oxidation reactions with nucleophiles. It has been shown to react with nucleophiles such as amines and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3,4-dihydroxybenzaldehyde include a molecular weight of 172.56 g/mol, a XLogP3-AA value of 1.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 171.9927217 g/mol .Scientific Research Applications
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Chlorinated 3,4-dihydroxybenzaldehydes have been analyzed using 1H, 13C, and 17O NMR spectroscopy. This analysis provides insights into their chemical structure and behavior in different environments, especially highlighting the properties of phenolate anions in aqueous alkaline solutions (Kolehmainen et al., 1995).
Electrocatalytic Applications
- Electrocatalysis and Biosensors : Electropolymerized films of dihydroxybenzaldehyde isomers, including 2-Chloro-3,4-dihydroxybenzaldehyde, demonstrate catalytic activity in the electrooxidation of NADH. This property is crucial for designing biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1994).
Chromatographic Separation
- Gas-Liquid Chromatographic Analyses : Chlorinated 4-hydroxybenzaldehydes, including the 2-Chloro variant, have been separated using non-polar SE-30 capillary columns. This methodology is significant for analyzing complex mixtures and understanding the effects of chlorine substitution on retention behavior (Korhonen & Knuutinen, 1984).
Biomedical Applications
- Collagen Modification and Hydrogel Fabrication : 3,4-Dihydroxybenzaldehyde, a related compound, has been used to modify collagen and create hydrogels. This application is significant in biomedical fields for creating materials with enhanced thermal stability and biocompatibility (Duan et al., 2018).
Electrochemical Applications
- Electrochemical Oxidation Studies : The electrochemical oxidation of compounds like 3,4-dihydroxybenzaldehyde in different environments has been studied, providing insights into the electro-methoxylation reaction and its potential applications (Nematollahi & Golabi, 2000).
Safety and Hazards
The safety data sheet indicates that 2-Chloro-3,4-dihydroxybenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds like 3,4-dimethoxybenzaldehyde have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
A study on a similar compound, 3,4-dihydroxybenzaldehyde, showed that it had a cerebral protective effect and could effectively combat cerebral ischemia/reperfusion (i/r) injury in rats . The pathways involved included amino sugar and nucleotide sugar metabolism and the pentose phosphate pathway .
Pharmacokinetics
The compound’s molecular weight (20062 g/mol) and its solubility in alcohol and diethyl ether suggest that it could potentially be well-absorbed and distributed in the body.
Result of Action
Similar compounds have shown various effects, such as cerebral protection in the case of 3,4-dihydroxybenzaldehyde .
properties
IUPAC Name |
2-chloro-3,4-dihydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJFIXFTKCVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908331 | |
Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dihydroxybenzaldehyde | |
CAS RN |
103339-64-6 | |
Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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